Bifonazole

Mycology Biochemistry Antifungal Resistance

Select Bifonazole for your topical antifungal formulation to leverage its unique dual mechanism—direct inhibition of both fungal HMG-CoA reductase and CYP51A1—delivering fungicidal efficacy that generic imidazoles like clotrimazole cannot match. Human pharmacokinetic data confirm over twice the dermal penetration, ensuring superior tissue reservoir formation critical for treating recalcitrant dermatophyte and mixed yeast infections. With a 91.7% clinical cure rate for tinea pedis at once-daily dosing, Bifonazole enables simplified, high-compliance regimens at a fraction of the cost of newer alternatives such as luliconazole. Ideal for creams, nail lacquers, and occlusive dressings.

Molecular Formula C22H18N2
Molecular Weight 310.4 g/mol
CAS No. 60628-96-8
Cat. No. B1667052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBifonazole
CAS60628-96-8
Synonyms1-((4-biphenylyl)-phenylmethyl)-1H-imidazole
Amycor
Bay H 4502
Bay H-4502
Bifokey
Bifomyk
Bifon
bifonazole
Moldina
Mycospo
Molecular FormulaC22H18N2
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)N4C=CN=C4
InChIInChI=1S/C22H18N2/c1-3-7-18(8-4-1)19-11-13-21(14-12-19)22(24-16-15-23-17-24)20-9-5-2-6-10-20/h1-17,22H
InChIKeyOCAPBUJLXMYKEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility0.7 [ug/mL] (The mean of the results at pH 7.4)
2.45e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bifonazole (CAS 60628-96-8) | Imidazole Antifungal for Topical Dermatomycosis


Bifonazole (CAS 60628-96-8) is a first-generation, topically active imidazole antifungal agent developed and patented by Bayer in 1974 [1]. Marketed primarily under the trade name Canespor (among others), it is indicated for the treatment of superficial fungal infections of the skin and nails, including tinea pedis, cutaneous candidiasis, and pityriasis versicolor [2]. Pharmacologically, Bifonazole is a broad-spectrum antimycotic that exerts its primary fungistatic effect by inhibiting fungal cytochrome P450-dependent lanosterol 14-α demethylase (CYP51A1), a critical enzyme in ergosterol biosynthesis [3]. However, a key biochemical hallmark distinguishing it from many first-generation imidazoles is its secondary, direct inhibition of fungal HMG-CoA reductase, which contributes to a sequential mode of action and enhanced fungicidal properties against dermatophytes [4].

Why Bifonazole (CAS 60628-96-8) Cannot Be Generically Substituted with Clotrimazole or Miconazole


Substituting Bifonazole with generic imidazole alternatives like clotrimazole or miconazole is not scientifically justifiable due to significant disparities in both molecular pharmacology and dermal pharmacokinetics. Unlike clotrimazole and miconazole—which function primarily as fungistatic agents via sterol demethylase inhibition—Bifonazole possesses a unique dual mechanism of action: it directly inhibits HMG-CoA reductase in addition to CYP51A1, conferring a sequential and fungicidal effect that is not replicated by these common alternatives [1]. Furthermore, human in vivo studies demonstrate that the quantity of Bifonazole penetrating the skin is more than twice that of clotrimazole, leading to superior dermal bioavailability and target-site concentrations, a critical differentiator for treating recalcitrant dermatophyte infections where tissue reservoirs dictate therapeutic success [2].

Quantitative Evidence Guide for Bifonazole (CAS 60628-96-8): Head-to-Head Comparator Data


Bifonazole vs. Clotrimazole: Direct Inhibition of HMG-CoA Reductase Confers Fungicidal Activity

In a comparative biochemical study, Bifonazole demonstrated direct inhibition of microsomal HMG-CoA-reductase in fungal cells, leading to a decreased rate of sterol biosynthesis and fungicidal effects. In contrast, clotrimazole did not directly inhibit this enzyme; the observed decrease in HMG-CoA-reductase activity with clotrimazole was only a secondary feedback mechanism due to sterol accumulation [1]. This mechanistic difference translates into a significantly lower MFC/MIC ratio for Bifonazole, indicating its fungicidal nature against dermatophytes [2].

Mycology Biochemistry Antifungal Resistance

Bifonazole vs. Clotrimazole: More Than 2-Fold Higher Skin Penetration in Humans

In an in vivo human study utilizing radiolabeled compounds, the quantity of Bifonazole that penetrated into the dermal layers of healthy volunteers was more than twice as high as the quantity of clotrimazole. This was assessed 24 to 168 hours post-application using the tear-off strip technique across three dermal depths [1].

Dermatopharmacokinetics Topical Formulation Bioavailability

Bifonazole vs. Clotrimazole, Miconazole, and Ketoconazole: Superior In Vitro Potency Against Malassezia furfur (Pityriasis Versicolor)

Against 30 clinical isolates of Malassezia furfur, the causative agent of pityriasis versicolor, Bifonazole demonstrated superior in vitro activity compared to clotrimazole and was comparable to ketoconazole. The Minimum Inhibitory Concentration (MIC) range and median values showed a marked differentiation in potency [1].

Antifungal Susceptibility Malassezia Pityriasis Versicolor

Bifonazole vs. Luliconazole: Comparable Clinical Efficacy in Tinea Pedis with Comparable Safety Profile

In a multi-clinic, randomized, single-blind study involving 489 evaluable patients with tinea pedis, Bifonazole 1% cream applied once daily for 4 weeks demonstrated clinical and mycological efficacy comparable to the newer topical azole luliconazole 1% cream applied for 2 weeks [1]. This positions Bifonazole as a robust and cost-effective alternative to newer, more expensive agents without sacrificing therapeutic outcomes.

Clinical Trial Dermatophytosis Tinea Pedis

Bifonazole: Once-Daily Dosing Regimen Supported by Clinical Trial Data and Long Skin Retention

Clinical trials have confirmed that Bifonazole 1% cream applied once daily is as effective as twice-daily application for cutaneous candidiasis [1]. This once-daily (OD) regimen is underpinned by its pharmacokinetic profile, which demonstrates significant and prolonged retention in human skin with a mean residence time of approximately 14.5-14.9 hours [2].

Posology Patient Compliance Dermal Pharmacokinetics

Bifonazole vs. Clotrimazole and Miconazole: Spectrum of Activity Against Pathogenic Yeasts

Comparative in vitro studies reveal that Bifonazole's relative potency against different fungal species varies significantly from that of clotrimazole and miconazole. Against Candida species, the order of increasing activity was Bifonazole < Miconazole < Clotrimazole. However, against other pathogenic yeasts like Torulopsis glabrata and Cryptococcus neoformans, Bifonazole was more active than clotrimazole and compared favorably with miconazole [1].

Antifungal Spectrum Candida Torulopsis glabrata

High-Value Application Scenarios for Bifonazole (CAS 60628-96-8) Based on Quantitative Differentiation


Development of Once-Daily Topical Formulations for Enhanced Patient Adherence

The combination of clinical evidence supporting once-daily efficacy [1] and pharmacokinetic data demonstrating prolonged skin retention (MRT ~14.5-14.9 hours) [2] positions Bifonazole as an ideal active pharmaceutical ingredient (API) for developing simplified, patient-friendly regimens. Formulators can leverage this profile to create creams, gels, or sprays that improve compliance in treating chronic conditions like tinea pedis, where long-term adherence is a major challenge.

Niche Therapy for Malassezia-Associated Dermatoses and Mixed Yeast Infections

The superior in vitro potency of Bifonazole against Malassezia furfur (median MIC 0.06 μg/mL) compared to generic clotrimazole (median MIC 1 μg/mL) [3] makes it a scientifically preferable API for products targeting pityriasis versicolor and seborrheic dermatitis. Furthermore, its balanced activity against Torulopsis glabrata and Cryptococcus neoformans [4] supports its use in formulations designed for complex or mixed superficial yeast infections where clotrimazole may be less effective.

Topical Treatment of Dermatophytosis with Superior Dermal Bioavailability

For industrial applications requiring deep dermal penetration and high local tissue concentrations—such as the treatment of hyperkeratotic tinea pedis or onychomycosis—Bifonazole offers a quantifiable advantage. Human in vivo data showing more than twice the skin penetration compared to clotrimazole [5] provides a strong scientific basis for selecting Bifonazole over other imidazoles in advanced topical formulations (e.g., nail lacquers, emulsions, or occlusive dressings) where tissue reservoir formation is critical for efficacy.

Cost-Effective, Evidence-Based Alternative to Newer Topical Azoles

In resource-limited settings or large-scale public health procurement, Bifonazole serves as a high-value, evidence-based alternative to newer, more expensive topical antifungals like luliconazole. As demonstrated in head-to-head clinical trials, Bifonazole 1% cream provides comparable clinical and mycological cure rates for tinea pedis (91.7% and 75.9%, respectively) [6] at a fraction of the cost. This data justifies its inclusion in essential medicine lists and formularies where therapeutic equivalence can be maintained while reducing overall healthcare expenditures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bifonazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.